N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide is a compound characterized by its unique structure, incorporating a pyrazine ring and an oxazepin nucleus. This intricate molecular configuration lends the compound remarkable chemical properties and significant biological activity, making it a subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide typically involves multi-step organic synthesis. Common routes include the formation of the oxazepin ring through cyclization reactions and subsequent functionalization to introduce the pyrazine moiety. Key intermediates are carefully manipulated under controlled conditions, often involving specific catalysts, to yield the desired compound with high purity.
Industrial Production Methods
Industrial production methods focus on optimizing reaction yields and minimizing by-products. This often involves continuous flow techniques, high-throughput screening of catalysts, and scalable purification processes. Emphasis is placed on developing cost-effective and environmentally friendly procedures, incorporating green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states, often using oxidizing agents like hydrogen peroxide or permanganate.
Reduction: Reduction of specific functional groups using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically involve reagents such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions vary depending on the specific conditions and reagents used, often yielding derivatives that retain the core oxazepin-pyrazine structure with additional functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate.
Biology
Biologically, this compound exhibits notable activity against certain cellular targets, making it a candidate for drug discovery and development.
Medicine
In medicine, its potential therapeutic properties are explored for the treatment of conditions such as inflammation, cancer, and neurological disorders.
Industry
Industrially, this compound finds applications in the development of new materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions often result in the modulation of key biochemical pathways, influencing processes like cell signaling, apoptosis, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzoxazepines
Pyrazine derivatives
Unique Features
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical reactivity and biological activity compared to other compounds in these categories.
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Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c17-12-1-2-14-11(7-12)9-21(15(22)10-24-14)6-5-20-16(23)13-8-18-3-4-19-13/h1-4,7-8H,5-6,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZHWCRTFSHJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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